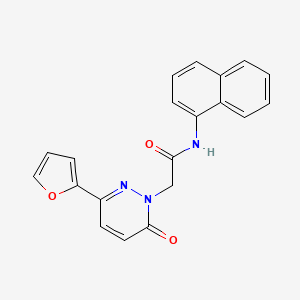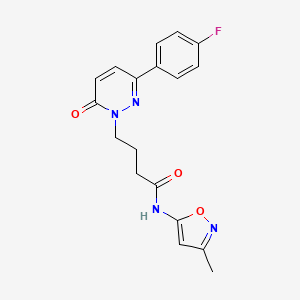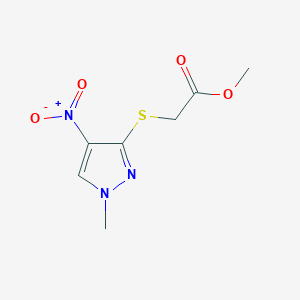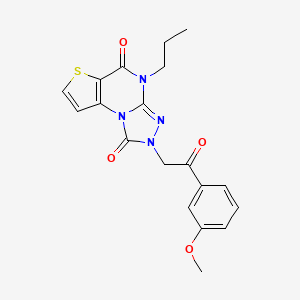![molecular formula C25H28ClN3O4 B2936215 1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride CAS No. 2097888-68-9](/img/structure/B2936215.png)
1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride is a useful research compound. Its molecular formula is C25H28ClN3O4 and its molecular weight is 469.97. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- This compound is an intermediate in the synthesis of anti-hypertensive drugs, like Doxazosin, which is used for treating urinary outflow obstruction and symptoms associated with benign prostate hyperplasia (BPH) and hypertension (C. Ramesh et al., 2006).
- Novel derivatives have been synthesized for potential applications as anti-inflammatory and analgesic agents, demonstrating significant activity in inhibiting cyclooxygenase enzymes (COX-1/COX-2) and providing analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
- Certain derivatives of this compound have been prepared and tested for their analgesic and anti-inflammatory properties in animal models, showing potential as more potent analgesics compared to reference compounds (P. Manoury et al., 1979).
Antimicrobial and Antihypertensive Properties
- Derivatives of this compound have demonstrated broad antibacterial spectrum and bactericidal activity, particularly against Pseudomonas maltophilia, Acinetobacter calcoaceticus, and anaerobic microorganisms (T. Hirose et al., 1987).
- Some 1,2,4-Triazole derivatives synthesized from this compound were found to possess good or moderate antimicrobial activities against various test microorganisms (H. Bektaş et al., 2007).
- Piperidine derivatives with a quinazoline ring system, similar to the compound , were prepared and shown to produce strong hypotension in animal models, indicating potential antihypertensive applications (H Takai et al., 1986).
Dual Antihypertensive Agents
- New derivatives were synthesized as potential dual antihypertensive agents, showing the possibility of this compound to be modified for specific therapeutic applications (Pavlína Marvanová et al., 2016).
HIV-1 Reverse Transcriptase Inhibitors
- Certain analogues were synthesized and evaluated for their efficacy in inhibiting HIV-1 reverse transcriptase, leading to the discovery of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (D. Romero et al., 1994).
properties
IUPAC Name |
[9-(4-ethylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4.ClH/c1-3-27-8-10-28(11-9-27)24-19-14-22-23(32-13-12-31-22)15-21(19)26-16-20(24)25(29)17-4-6-18(30-2)7-5-17;/h4-7,14-16H,3,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXDKOIBCBTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2936137.png)
![4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2936139.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate](/img/structure/B2936143.png)


![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2936148.png)
![4-(3,4-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2936149.png)




![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)